
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine is a chemical compound with the molecular formula C11H16N2O. It is a derivative of pyridine, a six-membered heterocyclic compound containing one nitrogen atom. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, attached to the pyridine ring via an oxymethyl group. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
The synthesis of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine typically involves the reaction of 2-methyl-5-hydroxymethylpyridine with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The oxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Scientific Research Applications
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidin-4-yloxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Comparison with Similar Compounds
2-Methyl-5-(piperidin-4-yloxymethyl)pyridine can be compared with other similar compounds, such as:
2-Methyl-5-(piperidin-4-yloxy)pyridine: This compound has a similar structure but lacks the oxymethyl group, which can affect its reactivity and biological activity.
2-Methyl-5-(piperidin-4-yl)pyridine: This compound has a direct attachment of the piperidine ring to the pyridine ring, which can influence its chemical properties and applications.
2-Methyl-5-(piperidin-4-yloxymethyl)quinoline:
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-5-(piperidin-4-yloxymethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-10-2-3-11(8-14-10)9-15-12-4-6-13-7-5-12/h2-3,8,12-13H,4-7,9H2,1H3 |
InChI Key |
UQCJJLZJZQHFOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)COC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


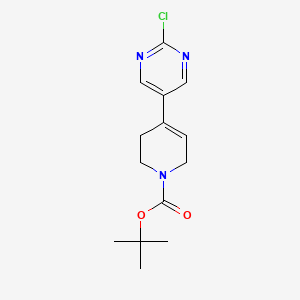

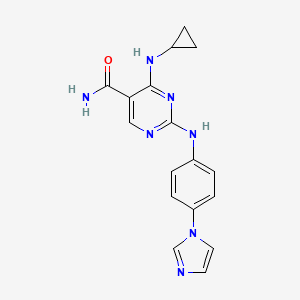
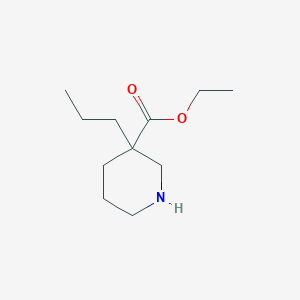
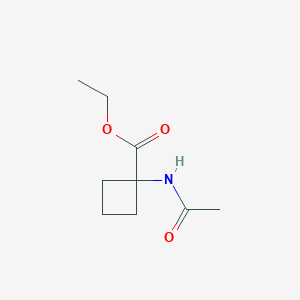
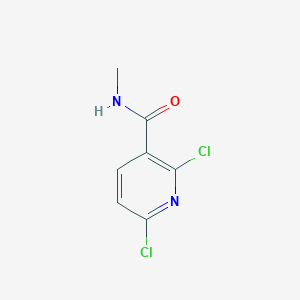
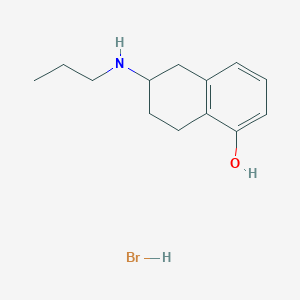
![1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
![4-[2-(2,7-Dibromocarbazol-9-yl)ethyl]morpholine](/img/structure/B13870162.png)

![4-[(3-Chlorophenyl)methoxy]piperidine](/img/structure/B13870174.png)


![Tert-butyl 4-[(2-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13870190.png)
